molecular formula C10H14O B1668589 Carvacrol CAS No. 499-75-2

Carvacrol

Cat. No. B1668589
CAS RN: 499-75-2
M. Wt: 150.22 g/mol
InChI Key: RECUKUPTGUEGMW-UHFFFAOYSA-N
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Description

Carvacrol, also known as cymophenol, is a monoterpenoid phenol. It has a characteristic pungent, warm odor of oregano . Carvacrol is present in the essential oil of Origanum vulgare (oregano), oil of thyme, oil obtained from pepperwort, and wild bergamot . It is a major component of most essential oil-bearing plants with potential pharmacological activity, especially against various cancer cell lines .


Synthesis Analysis

Carvacrol may be synthetically prepared by a number of routes. In one study, three carvacrol derivatives, i.e., carvacrol aldehyde, Schiff base, and copper–Schiff base complex, were synthesized through an established synthesis protocol .


Molecular Structure Analysis

Carvacrol is a phenolic monoterpenoid that has been investigated due to its low toxicity and its applicability in the synthesis of derivatives with important biological properties . The molecular properties of carvacrol were calculated to broaden the discussion about its bio dynamicity .


Chemical Reactions Analysis

Carvacrol has been found to have great bio dynamicity, with emphasis on antimicrobial, anti-inflammatory, antitumor and anti-hepatotoxic activity . This apparent therapeutic potential of carvacrol can be explained due to its druglike properties, with emphasis on its physical and chemical properties and pharmacokinetic profile .


Physical And Chemical Properties Analysis

Carvacrol has interesting physicochemical properties . The main physicochemical properties of a small molecule capable of altering its pharmacotherapeutic profile are the partition coefficient, which expresses the relationship between its hydro profile and liposolubility, and the ionization coefficient, expressed by pKa, degree of relative contribution of the neutral and ionized species .

Scientific Research Applications

1. Antitumor Effects

  • Application Summary : Carvacrol has been studied for its potential antitumor effects. It has been found to act against several diseases, including cancer .
  • Methods of Application : A systematic literature search was carried out in various databases based on the PRISMA 2020 guidelines. The descriptors used included carvacrol, antitumor, antineoplastic, anticancer, cytotoxicity, apoptosis, cell proliferation, in vitro and in vivo .
  • Results : Carvacrol induced apoptosis, cytotoxicity, cell cycle arrest, antimetastatic activity, and displayed different antiproliferative effects and inhibition of signaling pathways (MAPKs and PI3K/AKT/mTOR) .

2. Antioxidant Properties

  • Application Summary : Carvacrol has been found to have antioxidant properties. It can reduce the expression of genes encoding antioxidant enzymes .
  • Results : The results showed that carvacrol is able to reduce the expression of genes encoding antioxidant enzymes .

3. Antibacterial Properties

  • Application Summary : Carvacrol has been found to have antibacterial properties .
  • Results : The results showed that carvacrol has antibacterial properties .

4. Antifungal Properties

  • Application Summary : Carvacrol has been found to have antifungal properties .
  • Methods of Application : Drug loaded-invasome systems are used to deliver drugs utilizing nanoparticles to improve bioavailability, efficacy, and drug release duration .
  • Results : The results showed that carvacrol has antifungal properties .

5. Antiparasitic Properties

  • Application Summary : Carvacrol has been found to have antiparasitic properties .
  • Methods of Application : Drug loaded-invasome systems are used to deliver drugs utilizing nanoparticles to improve bioavailability, efficacy, and drug release duration .
  • Results : The results showed that carvacrol has antiparasitic properties .

6. Antidiabetic Properties

  • Application Summary : Carvacrol has been found to have antidiabetic properties .
  • Results : The results showed that carvacrol has antidiabetic properties .

7. Anti-Inflammatory Properties

  • Application Summary : Carvacrol has been found to have anti-inflammatory properties. It can reduce the expression of IL-1b and PGE2, important mediators of the inflammatory process, with a consequent increase in cytokine expression IL-10 .
  • Results : The results showed that carvacrol has anti-inflammatory properties .

8. Hepatoprotective Properties

  • Application Summary : Carvacrol has been found to have hepatoprotective properties .
  • Results : The results showed that carvacrol has hepatoprotective properties .

9. Reproductive Role

  • Application Summary : Carvacrol has been found to play a role in reproduction .
  • Results : The results showed that carvacrol plays a role in reproduction .

10. Anti-Aging Properties

  • Application Summary : Carvacrol has been found to have anti-aging properties .
  • Results : The results showed that carvacrol has anti-aging properties .

11. Immunomodulatory Properties

  • Application Summary : Carvacrol has been found to have immunomodulatory properties .
  • Results : The results showed that carvacrol has immunomodulatory properties .

12. Plant Disease Control

  • Application Summary : Carvacrol has been found to control disease severity of bacterial spot, plant vigor and yield of tomato in the field .
  • Results : The results showed that carvacrol controls disease severity of bacterial spot, plant vigor and yield of tomato in the field .

13. Anti-Inflammatory Action

  • Application Summary : Carvacrol has been found to have anti-inflammatory action in a model of inflammation induced in mice .
  • Results : Carvacrol reduced the expression of IL-1b and PGE2, important mediators of the inflammatory process, with a consequent increase in cytokine expression IL-10 .

14. Sulfur Mustard (SM)–Induced Lung Injury Treatment

  • Application Summary : Carvacrol has been found to be effective in treating sulfur mustard (SM)–induced lung injury .
  • Methods of Application : Double-blind, randomized, placebo-controlled clinical trials reported that 1.2 mg/kg/day of carvacrol for 2 months was used .
  • Results : Carvacrol increased the anti-inflammatory cytokines while reducing inflammatory cytokines, and improved pulmonary function test in sulfur mustard (SM)–induced lung injury .

15. Biosynthesis

  • Application Summary : Carvacrol biosynthesis has been mediated through the mevalonate pathway .
  • Results : The results showed that carvacrol biosynthesis has been mediated through the mevalonate pathway .

Safety And Hazards

Carvacrol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been found to be harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction .

Future Directions

Carvacrol is a versatile monoterpene having applications in a variety of biological domains . It could be used in a variety of formulations for food packaging and biomedical purposes, either by itself or in combination with one or more synergistic agents .

properties

IUPAC Name

2-methyl-5-propan-2-ylphenol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3
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InChI Key

RECUKUPTGUEGMW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)O
Source PubChem
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID6042074
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Molecular Weight

150.22 g/mol
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Physical Description

Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour
Record name Carvacrol
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Boiling Point

237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg
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Flash Point

100 °C
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

0.976 @ 20 °C/4 °C, 0.974-0.979
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Product Name

Carvacrol

Color/Form

NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID

CAS RN

499-75-2
Record name Carvacrol
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Melting Point

1 °C, 3.5 °C
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Synthesis routes and methods I

Procedure details

Aqueous 0.5M sulphuric acid (25 ml), Teric N100 emulsifying agent (a product of ICI; 2.5 g) and carvone (50 g) were stirred and the emulsion passed through the CMR four times (15.5 ml/min, 165°-75° C., 690-760 kPa). Analysis was again by GC after each pass. After four passes a conversion of 50% was obtained. This experiment was then repeated using 1M sulphuric acid, and was directly comparable with experiment (a) above, the variation being the addition of the emulsifying agent. After four successive passes, the percentage of carvacrol obtained was 32%, 63%, 73% and 83%, with negligible by-product formation.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of p-toluenesulfonic acid (1.4 g) and carvone (11.3 g) in chlorobenzene/1,4-dioxane (4:1 by volume; 75 mL) was heated at 180° C. for 35 min, then rapidly cooled using the cold-finger, and extracted with 10% NaOH solution (3×100 mL). The combined aqueous extract was washed with CH2Cl2 (2×100 mL), neutralized by dropwise addition of conc H2SO4, and extracted with CH2Cl2 (3×100 mL). The organic extract was washed with sat NaHCO3 (100 mL), dried with MgSO4, and concentrated in vacuo to give carvacrol (9.6 g; 85%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
chlorobenzene 1,4-dioxane
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

To a suspension of 2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (4.03 g, 18.39 mmol) in DCM (100 mL), 2 M aq Na2CO3 (100 mL) was added. After stirring for 30 min, the mixture was diluted with brine (200 mL). The products were extracted twice with DCM. The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. A suspension of the residue (3.25 g), 5-isopropyl-2-methylphenyl trifluoromethanesulfonate (11.42 g, 40.5 mmol), Pd2(dba)3.CHCl3 adduct (0.762 g, 0.736 mmol), rac-BINAP (0.945 g, 1.471 mmol) and Cs2CO3 (17.98 g, 55.2 mmol) in toluene (17 mL) and t-butanol (3 mL) was allowed to stir at 90° C. for 23 h under argon. The reaction was cooled to rt, and diluted with EtOAc and brine. The products were extracted three times with EtOAc. The combined organic layer was dried over Na2SO4, and filtered. The filtrate was added to 60 g of silica gel and then concentrated. The residue was washed with EtOAc on a funnel, and then the filtrate was concentrated. The residue was purified by flash column chromatography on 330 g of silica gel (with 25 g pre-column; eluent: heptane/EtOAc=100:0 to 80:20) to give the desired product along with 18 mol % of Carvacrol (2.97 g). The mixture was purified by flash column chromatography on 55 g of NH-modified silica gel (with 20 g of aminopropyl-modified silca gel as pre-column; eluent: heptane/EtOAc=100:0 to 90:10) to give 2-chloro-6-(5-isopropyl-2-methylphenyl)-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (2.50 g) as a yellow oil: 1H NMR (400 MHz, CDCl3) δ ppm 7.16 (d, J=7.83 Hz, 1 H), 6.99-7.00 (m, 2 H), 6.92-6.95 (m, 1 H), 3.98 (s, 2 H), 3.28 (t, J=5.81 Hz, 2 H), 3.12 (br t, J=5.68 Hz, 2 H), 2.84-2.94 (m, 1 H), 2.29 (s, 3 H), 2.20 (s, 3 H), 1.26 (d, J=6.82 Hz, 6 H); MS (ESI+) m/z 315.34 (M+H)+.
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.945 g
Type
catalyst
Reaction Step Four
Quantity
4.03 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
residue
Quantity
3.25 g
Type
reactant
Reaction Step Six
Quantity
11.42 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0.762 g
Type
reactant
Reaction Step Seven
Quantity
17.98 g
Type
reactant
Reaction Step Eight
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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